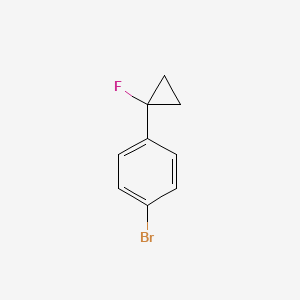

1-Bromo-4-(1-fluorocyclopropyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1-fluorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHOXNNMMTYMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783975-92-7 | |

| Record name | 1-bromo-4-(1-fluorocyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiling of 1 Bromo 4 1 Fluorocyclopropyl Benzene

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene (B151609) ring in 1-Bromo-4-(1-fluorocyclopropyl)benzene is modulated by the electronic effects of two distinct substituents: the bromo group and the 1-fluorocyclopropyl group. Understanding their individual and combined influence is crucial for predicting the outcomes of aromatic substitution reactions. While nucleophilic aromatic substitution on this electron-rich ring is generally disfavored without strong activation, the pathways of electrophilic aromatic substitution (EAS) are governed by the directing effects of the existing groups.

The directing effect of a substituent in electrophilic aromatic substitution is determined by its ability to donate or withdraw electron density, both through inductive effects (via sigma bonds) and resonance effects (via pi systems).

Bromo Group: The bromine atom is a well-characterized substituent in EAS. It is deactivating towards electrophilic attack compared to unsubstituted benzene. This deactivation stems from its strong inductive electron-withdrawing effect (-I), which reduces the nucleophilicity of the aromatic ring. However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M). This resonance effect preferentially stabilizes the cationic sigma-complex intermediates formed during ortho and para attack, making the bromo group an ortho-, para- director. ucalgary.ca

In the case of this compound, the two substituents are para to each other. The bromo group directs incoming electrophiles to its ortho positions (C2 and C6). The 1-fluorocyclopropyl group would also direct to its ortho positions (C3 and C5). Therefore, the directing effects of the two groups are not in conflict but rather direct substitution to different positions. However, considering the combined electronic deactivation, the reactivity of the ring is reduced.

While specific experimental studies on the regioselectivity of electrophilic aromatic substitution on this compound are not widely reported in the literature, a theoretical analysis based on the directing effects of the substituents allows for a reliable prediction of the reaction outcome.

An incoming electrophile (E⁺) will preferentially attack the positions that lead to the most stable carbocation intermediate (arenium ion). In this molecule, there are two unique positions for substitution: C2 (ortho to the bromo group and meta to the fluorocyclopropyl group) and C3 (meta to the bromo group and ortho to the fluorocyclopropyl group).

Attack at C2 (ortho to -Br): The arenium ion formed has the positive charge delocalized over C3, C5, and the carbon bearing the bromo group (C1). The resonance structure where the charge is on C1 is particularly stabilized by the lone pairs of the bromine atom. This stabilization is key to the ortho-, para-directing nature of halogens.

Attack at C3 (ortho to -c-C₃H₄F): The arenium ion formed has the positive charge delocalized over C2, C6, and the carbon bearing the fluorocyclopropyl group (C4). Stabilization of the positive charge on C4 by the fluorocyclopropyl group would be necessary for this pathway to be favored. While a cyclopropyl (B3062369) group can stabilize an adjacent cation, the strong -I effect of the fluorine atom likely negates this ability, making this intermediate less stable.

Given that halogens are established ortho-, para-directors, the substitution is overwhelmingly expected to occur at the positions ortho to the bromo group (C2 and C6). These positions are electronically favored due to resonance stabilization from the bromine atom. Therefore, the nitration, halogenation, or Friedel-Crafts reaction of this compound is predicted to yield the 1-bromo-2-electro-4-(1-fluorocyclopropyl)benzene derivative as the major product.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo Group

The carbon-bromine bond in this compound serves as a highly effective handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of diverse molecular fragments. mdpi.com The reactivity of aryl bromides in these transformations is generally robust, making the title compound an excellent substrate for molecular elaboration. yonedalabs.com

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, reacting an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. While specific data for this compound is sparse, extensive research on the analogous substrate 1-bromo-4-fluorobenzene (B142099) demonstrates the versatility of this reaction. A variety of aryl, heteroaryl, and vinyl boronic acids can be successfully coupled, indicating that the 1-fluorocyclopropyl group is unlikely to impede this transformation. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling of an Analogous Aryl Bromide Data based on reactions with 1-bromo-4-fluorobenzene, analogous reactivity is expected.

| Boronic Acid Partner | Catalyst System | Base / Solvent | Conditions | Conversion (%) mdpi.com |

|---|---|---|---|---|

| Phenylboronic acid | Pd nanoparticles on COOH-graphene | K₂CO₃ / DMF:H₂O | 110 °C, 24h | ~95% |

| 4-Vinylphenylboronic acid | Pd nanoparticles on COOH-graphene | K₂CO₃ / DMF:H₂O | 110 °C, 48h | ~80% |

| 4-Carboxyphenylboronic acid | Pd nanoparticles on COOH-graphene | K₂CO₃ / DMF:H₂O | 110 °C, 48h | ~65% |

| 4-Fluorophenylboronic acid | Pd nanoparticles on COOH-graphene | K₂CO₃ / DMF:H₂O | 110 °C, 24h | ~98% |

The Heck and Sonogashira reactions provide powerful methods for introducing unsaturated functionalities onto the aromatic core.

The Mizoroki-Heck reaction couples aryl halides with alkenes, typically using a palladium catalyst and a base, to form substituted olefins. mdpi.combeilstein-journals.org This reaction is tolerant of many functional groups, and studies on fluorinated aryl bromides show efficient coupling with alkenes like styrene (B11656) and acrylates. acs.org

The Sonogashira coupling is a highly reliable method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. The reaction is typically catalyzed by a combination of palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides direct access to arylalkynes, which are valuable intermediates in organic synthesis. nih.gov

Table 2: Illustrative Heck and Sonogashira Coupling Reactions with Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Conditions | Typical Outcome |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 100-140 °C | High yield of stilbene (B7821643) derivative mdpi.com |

| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc / DMF | 100 °C | Good yield of cinnamate (B1238496) derivative acs.org |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Room Temp to 60 °C | Excellent yield of diphenylacetylene (B1204595) derivative wikipedia.org |

| Sonogashira | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH / Benzene | 80 °C | High yield of aryl-substituted alkyne organic-chemistry.org |

Further expanding the synthetic utility of this compound, the Kumada, Negishi, and Stille couplings allow for the formation of C-C bonds with a wide range of organometallic reagents.

The Kumada coupling utilizes Grignard reagents (organomagnesium halides) and is typically catalyzed by nickel or palladium complexes. wikipedia.org Its high reactivity allows for the coupling of less reactive organic halides, though it can be sensitive to functional groups. researchgate.netnih.govacs.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org Organozinc reagents offer a good balance of reactivity and functional group tolerance, making this a broadly applicable method. nih.govorganic-chemistry.org

The Stille coupling employs organostannane (organotin) reagents. wikipedia.org This reaction is particularly valuable for its exceptional tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. organic-chemistry.orgnih.gov Recent work has highlighted the utility of Stille coupling for the direct introduction of the 1-fluorocyclopropyl group itself, underscoring the compatibility of this moiety with the reaction conditions. researchgate.net

Table 3: Overview of Kumada, Negishi, and Stille Coupling Reactions

| Reaction Type | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Kumada | R-MgX (Grignard) | NiCl₂(dppe), Pd(PPh₃)₄ | High reactivity; useful for alkyl-aryl coupling; sensitive to acidic protons. wikipedia.org |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | Good functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(MeCN)₂ | Excellent functional group tolerance; air and moisture stable reagents. wikipedia.orgresearchgate.net |

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

Metal-halogen exchange is a powerful and widely used method for converting organic halides into highly reactive organometallic reagents. researchgate.net For aryl bromides like this compound, this transformation is typically efficient and serves as a gateway to a variety of functionalized derivatives. The process involves the exchange of the bromine atom with a more electropositive metal, typically lithium or magnesium, thereby reversing the polarity at the carbon atom and rendering it nucleophilic.

The conversion of this compound into its corresponding organolithium or Grignard reagent is a foundational step for many synthetic applications.

Lithiation: The bromine-lithium exchange is an exceedingly rapid reaction, often occurring within minutes at low temperatures (-78 °C). harvard.educhempedia.info This is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction is believed to proceed through an "ate-complex" intermediate. researchgate.net For this compound, the reaction with n-BuLi in a suitable ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether would yield 4-(1-fluorocyclopropyl)phenyllithium. This species is a potent nucleophile, ready for subsequent reactions.

Grignard Reagent Formation: The preparation of the corresponding Grignard reagent, 4-(1-fluorocyclopropyl)phenylmagnesium bromide, can be accomplished by reacting this compound with magnesium metal in an ethereal solvent. sigmaaldrich.comnih.gov This reaction involves a single electron transfer mechanism at the surface of the magnesium metal. The resulting organomagnesium compound is generally less reactive and more stable than its organolithium counterpart, offering a different profile of reactivity and selectivity.

These organometallic intermediates are pivotal in forming new carbon-carbon and carbon-heteroatom bonds through various transformations, including cross-coupling reactions.

To confirm the formation and assess the reactivity of the generated organometallic reagents, they are often "quenched" with a variety of electrophiles. These studies provide insight into the nucleophilicity of the organometallic species and yield new functionalized products. The general stability of the fluorocyclopropyl group is a key consideration in these transformations.

Below is a table of representative electrophiles and the expected products from their reaction with the Grignard or lithiated derivative of this compound.

| Electrophile | Reagent Name | Product Name | Product Structure |

| H₂O | Water | 1-Fluoro-1-phenylcyclopropane | C₉H₉F |

| D₂O | Deuterium Oxide | 1-(4-Deuterophenyl)-1-fluorocyclopropane | C₉H₈DF |

| (CH₃)₂CO | Acetone | 2-(4-(1-Fluorocyclopropyl)phenyl)propan-2-ol | C₁₂H₁₅FO |

| CO₂ | Carbon Dioxide | 4-(1-Fluorocyclopropyl)benzoic acid | C₁₀H₉FO₂ |

| DMF | Dimethylformamide | 4-(1-Fluorocyclopropyl)benzaldehyde | C₁₀H₉FO |

These quenching reactions are fundamental for derivatizing the aromatic ring and demonstrate the synthetic utility of the organometallic intermediates generated from this compound.

Radical Reaction Pathways and Their Control

Beyond ionic pathways, the carbon-bromine bond in this compound can be leveraged to initiate radical reactions. These methods offer alternative strategies for functionalization, often under milder conditions than traditional organometallic chemistry.

Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic structures, mediated by a transition metal catalyst that facilitates the transfer of a halogen atom to generate a radical intermediate. mdpi.com While no specific ATRC studies involving this compound as a standalone substrate have been detailed, its aryl bromide moiety can serve as a radical precursor.

In a hypothetical ATRC scenario, a derivative of this compound bearing an unsaturated tether (e.g., an alkene or alkyne) would be required. The process would be initiated by a catalyst, typically a copper(I) or ruthenium(II) complex, which abstracts the bromine atom to form an aryl radical. nih.govchemrxiv.org This radical would then undergo an intramolecular cyclization onto the tethered π-system. The resulting cyclized radical is subsequently trapped by a halogen atom from the oxidized metal catalyst, regenerating the catalyst and forming the final product.

The key components and steps of a representative ATRC reaction are outlined below.

| Component/Step | Description | Example |

| Radical Precursor | A molecule containing a C-Br bond and an unsaturated moiety. | A derivative of this compound with an attached alkene chain. |

| Catalyst | A transition metal complex in a lower oxidation state. | Cu(I)Br / PMDETA |

| Initiation | Abstraction of the bromine atom by the catalyst to form a radical. | Formation of the 4-(1-fluorocyclopropyl)phenyl radical. |

| Cyclization | Intramolecular addition of the radical to the unsaturated tether. | Formation of a new carbocyclic or heterocyclic ring. |

| Termination | Halogen atom transfer from the oxidized catalyst to the cyclized radical. | Formation of the final product and regeneration of the catalyst. |

Visible-light photoredox catalysis has emerged as a versatile tool for generating radicals under exceptionally mild conditions. nih.gov This methodology can be applied to activate the C-Br bond of this compound. The process involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl bromide.

Depending on the photocatalyst and reaction conditions, the excited photocatalyst can either be reductively or oxidatively quenched. For an aryl bromide, a common pathway involves the reduction of the C-Br bond by an excited, electron-rich photocatalyst to generate an aryl radical. rsc.org This 4-(1-fluorocyclopropyl)phenyl radical can then participate in various reactions, such as C-H functionalization of other aromatic compounds or addition to π-systems. mdpi.com

The table below summarizes typical components used in photoredox-catalyzed reactions involving aryl bromides.

| Component | Role | Examples |

| Photocatalyst | Absorbs visible light and initiates electron transfer. | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic Dyes (Eosin Y) |

| Light Source | Provides energy to excite the photocatalyst. | Blue LEDs, Compact Fluorescent Lamps (CFLs) |

| Substrate | The aryl bromide to be functionalized. | This compound |

| Reaction Partner | A molecule that reacts with the generated aryl radical. | Heteroarenes, Alkenes, Alkynes |

| Solvent | Provides the medium for the reaction. | Acetonitrile, DMF, DMSO |

Rearrangement Reactions and Their Mechanistic Elucidation

The potential for rearrangement of intermediates is a critical consideration in reaction design. For organometallic derivatives of this compound, such as 4-(1-fluorocyclopropyl)phenyllithium, the likelihood of rearrangement is generally low under standard conditions.

Aryllithium species formed via lithium-halogen exchange are typically configurationally stable, especially at the low temperatures at which they are generated and used. researchgate.net The formation of these intermediates is under kinetic control, and isomerization or rearrangement to a more thermodynamically stable species is often not observed, particularly in ether solvents. The structure of the 4-(1-fluorocyclopropyl)phenyl anion is expected to be stable, with the negative charge localized in the sp² orbital of the aromatic ring. The presence of the 1-fluorocyclopropyl substituent is not expected to induce rearrangement of the aromatic core or the organometallic center under typical reaction conditions. Similarly, the cyclopropyl ring itself is generally robust and unlikely to undergo rearrangement in the absence of specific reagents or high thermal energy. Mechanistic elucidation for the lack of rearrangement points to the high kinetic barrier for aryl anion migration.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of Intermediates and Products

Application of High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For "1-Bromo-4-(1-fluorocyclopropyl)benzene" (molecular formula C₉H₈BrF), the theoretical monoisotopic mass is 213.97934 Da uni.lu.

HRMS techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can ionize the molecule with minimal fragmentation. The resulting molecular ion is then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The measured mass-to-charge ratio (m/z) is typically accurate to within a few parts per million (ppm), allowing for the confident determination of the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks (M and M+2) of almost equal intensity uni.lu.

While specific experimental HRMS data for this compound is not widely published, the expected results would confirm the calculated mass. For instance, analysis via HR-ASAP-MS (High-Resolution Atmospheric Solids Analysis Probe Mass Spectrometry) on similar complex organic molecules has demonstrated the ability to yield mass measurements with high accuracy, validating the calculated molecular formula rsc.org.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 214.98662 |

| [M+Na]⁺ | 236.96856 |

| [M]⁺ | 213.97879 |

| [M-H]⁻ | 212.97206 |

Utilization of Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise atomic connectivity and stereochemistry of a molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

Although specific, publicly available spectra for "this compound" are limited, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar compounds and established NMR principles oregonstate.edu.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl (B3062369) protons. The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two symmetrical multiplets or doublets in the aromatic region (typically δ 7.0-7.6 ppm) chemicalbook.com. The four cyclopropyl protons are diastereotopic and will appear as complex multiplets in the upfield region (typically δ 1.0-1.7 ppm), with geminal and cis/trans couplings to each other and additional coupling to the fluorine atom.

¹³C NMR: The carbon NMR spectrum will show six distinct signals. Four signals will be in the aromatic region (δ 115-140 ppm), including the carbon directly attached to bromine (ipso-carbon), which is shifted upfield due to the "heavy atom effect" stackexchange.com. The quaternary cyclopropyl carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF > 200 Hz) oregonstate.edu. The two methylene carbons of the cyclopropyl ring will appear in the upfield region (δ 15-30 ppm) and will also exhibit smaller C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift will be influenced by the cyclopropyl and phenyl rings azom.com. This signal will be split by the adjacent cyclopropyl protons. For comparison, the ¹⁹F chemical shift for 1-bromo-4-fluorobenzene (B142099) is approximately -110 ppm spectrabase.com.

Two-Dimensional (2D) NMR: To unambiguously assign all proton and carbon signals and confirm connectivity, 2D NMR experiments are essential rsc.org.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the aromatic ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the cyclopropyl moiety to the correct position on the bromophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, which helps in confirming stereochemical assignments, although it is less critical for this relatively rigid molecule.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|

| ¹H NMR | ||

| Aromatic CH (ortho to Br) | ~ 7.4-7.6 | Doublet, ³JHH ≈ 8-9 Hz |

| Aromatic CH (ortho to cyclopropyl) | ~ 7.1-7.3 | Doublet, ³JHH ≈ 8-9 Hz |

| Cyclopropyl CH₂ | ~ 1.0-1.7 | Multiplets, with 2JHH, ³JHH(cis/trans), and ³JHF couplings |

| ¹³C NMR | ||

| Quaternary C (C-Br) | ~ 122 | Singlet (or doublet due to long-range C-F coupling) |

| Aromatic CH (ortho to Br) | ~ 132 | Doublet, ¹JCH ≈ 160-170 Hz |

| Aromatic CH (ortho to cyclopropyl) | ~ 128 | Doublet, ¹JCH ≈ 160-170 Hz |

| Quaternary C (C-cyclopropyl) | ~ 138 | Singlet (or doublet due to long-range C-F coupling) |

| Quaternary C (C-F) | ~ 80-95 | Doublet, ¹JCF ≈ 220-250 Hz |

| Cyclopropyl CH₂ | ~ 15-30 | Doublet of triplets, ¹JCH ≈ 160 Hz, ²JCF ≈ 5-15 Hz |

| ¹⁹F NMR | ~ -140 to -160 | Multiplet (coupled to cyclopropyl protons) |

Dynamic NMR (DNMR) involves recording NMR spectra at variable temperatures to study dynamic processes such as conformational changes or chemical exchange. For "this compound," the primary potential dynamic process would be the rotation of the cyclopropyl group relative to the benzene ring. However, the energy barrier for this rotation is typically low, and distinct conformers are not expected to be observable even at low temperatures. Therefore, DNMR studies are generally not required for the basic structural elucidation of this specific compound, though they can be crucial for more flexible or fluxional molecules where isomers are rapidly interconverting rsc.org.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. For "this compound," these techniques would confirm the presence of the key structural components.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations result in characteristic bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for a 1,4-disubstituted ring give a strong band in the 850-800 cm⁻¹ region irjet.netnih.gov.

Cyclopropyl Group: C-H stretching vibrations of the cyclopropyl CH₂ groups are expected just below 3000 cm⁻¹. The ring itself has characteristic "ring breathing" modes, although these can be difficult to assign definitively.

C-Br and C-F Bonds: The C-Br stretching vibration is expected to produce a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹ nist.gov. The C-F stretch gives rise to a strong absorption in the 1100-1000 cm⁻¹ region irjet.net.

FTIR and Raman are complementary techniques. While the C-F stretch is typically strong in the IR spectrum, the symmetric breathing mode of the benzene ring is often more prominent in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies to aid in the assignment of experimental spectra irjet.netresearchgate.net.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as single crystals of sufficient quality. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for "this compound." Should a structure be determined, it would provide invaluable data, confirming the connectivity and planarity of the benzene ring and the geometry of the fluorocyclopropyl group. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-stacking, which influence the physical properties of the solid material mdpi.com.

Chromatographic Techniques for Purity Assessment and Separation (GC-MS, LC-MS, HPLC)

Chromatographic methods are fundamental for separating "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's likely volatility, GC-MS is a suitable technique for purity analysis. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The retention time is a characteristic of the compound under specific GC conditions. The coupled mass spectrometer provides mass information for the eluting peak, confirming its identity and detecting any impurities researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative separation. A common method would involve reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water) sielc.com. The compound's purity is determined by integrating the area of its peak in the chromatogram, typically detected by a UV detector set to a wavelength where the benzene ring absorbs strongly (around 254 nm). Commercial suppliers often use HPLC to certify the purity of this compound bldpharm.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities in a sample by providing their molecular weights.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-4-propylbenzene |

| 1-bromo-4-butoxybenzene |

| 1-bromo-4-octyloxybenzene |

| 1-bromo-4-fluorobenzene |

| 1-bromo-4-(trifluoromethyl)benzene |

| 1-bromo-4-nitrobenzene |

| 1-bromo-4-chlorobenzene |

| Acetonitrile |

Theoretical and Computational Chemistry Studies of 1 Bromo 4 1 Fluorocyclopropyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-bromo-4-(1-fluorocyclopropyl)benzene, DFT calculations can predict its geometry, electronic distribution, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For aromatic compounds, the HOMO is typically associated with the π-system of the benzene (B151609) ring, making it susceptible to electrophilic attack. The LUMO, conversely, is often a π* orbital, indicating where the molecule is most likely to accept electrons, for instance, in a nucleophilic aromatic substitution. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Related Aromatic Compounds (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Bromobenzene (B47551) | -6.89 | -1.32 | 5.57 |

| Fluorobenzene | -7.01 | -1.27 | 5.74 |

Note: The values in this table are illustrative and sourced from typical DFT calculations on related molecules to provide context. They are not the specific calculated values for this compound.

Based on these trends, the HOMO of this compound would likely be distributed over the phenyl ring, with some contribution from the cyclopropyl (B3062369) group. The LUMO is expected to have significant contributions from the C-Br antibonding orbital, making this site susceptible to nucleophilic attack or oxidative addition in metal-catalyzed reactions.

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. dtic.milwalisongo.ac.idresearchgate.net The map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (blue or green) are electron-poor and susceptible to nucleophilic attack. dtic.milwalisongo.ac.idresearchgate.net

Table 2: Typical Electrostatic Potential Values on the Surfaces of Substituted Benzenes

| Molecule | Region | Typical ESP (kcal/mol) |

|---|---|---|

| Benzene | Above/below ring | -20 to -25 |

| Bromobenzene | Above/below ring | -15 to -20 |

| Bromobenzene | σ-hole on Br | +10 to +15 |

Note: These values are representative and intended to illustrate the expected trends for this compound.

The EPS map would suggest that electrophilic attack is most likely to occur at the ortho positions relative to the fluorocyclopropyl group, as the para position is blocked. Nucleophilic attack, or interaction with a metal catalyst, would be directed towards the carbon atom bearing the bromine atom.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. nih.gov Calculating the C-Br BDE for this compound is crucial for understanding its stability and its propensity to participate in reactions involving radical intermediates or oxidative addition steps in catalysis.

The strength of the C-Br bond in aryl bromides is influenced by the nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups tend to slightly decrease the C-Br BDE, while electron-donating groups can have the opposite effect. The fluorocyclopropyl group is generally considered to be electron-withdrawing, which would suggest a slightly weaker C-Br bond compared to bromobenzene.

Computational studies on a range of halo-heterocycles and substituted benzyl (B1604629) halides have provided insights into the factors governing C-X BDEs. nih.govacs.org These studies consistently show a good correlation between the BDE and the electronic nature of the substituents.

Table 3: Calculated C-Br Bond Dissociation Energies for Related Compounds

| Compound | C-Br BDE (kcal/mol) |

|---|---|

| Bromobenzene | ~83 |

| 4-Nitrobromobenzene | ~81 |

Note: These are typical calculated values for illustrative purposes.

Given the electron-withdrawing nature of the 1-fluorocyclopropyl substituent, the C-Br BDE of this compound is anticipated to be in the range of 81-83 kcal/mol. This value is low enough to allow for oxidative addition to low-valent metal catalysts, such as those of palladium or nickel, which is a key step in many cross-coupling reactions. wisc.edumdpi.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of the factors that control the kinetics and thermodynamics of a chemical transformation.

A common and important reaction involving aryl bromides like this compound is the Suzuki-Miyaura cross-coupling reaction. xisdxjxsu.asiaorganic-chemistry.org Computational modeling can be used to generate the energy profile for the catalytic cycle of this reaction, which typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For the reaction of this compound with a boronic acid in the presence of a palladium catalyst, the oxidative addition of the C-Br bond to a Pd(0) complex is generally the rate-determining step. DFT calculations can be used to determine the activation energy for this step. The nature of the ligands on the palladium catalyst and the electronic properties of the aryl bromide both play a significant role in the height of this energy barrier.

While a specific energy profile for a reaction involving this compound is not available, studies on similar aryl bromides show that the activation barrier for oxidative addition is typically in the range of 15-25 kcal/mol, depending on the catalyst and reaction conditions. The subsequent steps of transmetalation and reductive elimination generally have lower activation barriers.

Table 4: Illustrative Calculated Activation Energies for Suzuki Coupling of an Aryl Bromide

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ar-Br + Pd(0)L2 | 0 |

| Oxidative Addition TS | [Ar-Pd(L)2-Br]‡ | +18 |

| Oxidative Addition Product | Ar-Pd(II)(L)2-Br | -5 |

| Transmetalation TS | [Ar-Pd(L)2-Ar']‡ | +12 |

| Reductive Elimination TS | [Ar-Ar'-Pd(L)2]‡ | +15 |

Note: This is a generalized and illustrative energy profile for a Suzuki-Miyaura reaction.

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful tool used to confirm that a calculated transition state structure correctly connects the reactants and products of a specific reaction step. Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill in both the forward and reverse directions, ultimately leading to the reactant and product minima on the potential energy surface.

For a reaction involving this compound, such as a nucleophilic aromatic substitution or the oxidative addition step in a cross-coupling reaction, IRC calculations would be essential to validate the proposed mechanism. For instance, in a concerted nucleophilic aromatic substitution, the IRC would show the simultaneous formation of the new bond and breaking of the C-Br bond. nih.gov In a stepwise mechanism, the IRC from the first transition state would lead to a Meisenheimer intermediate. chemistrysteps.comlibretexts.org

While specific IRC calculations for reactions of this compound are not published, the methodology is standard in computational studies of reaction mechanisms for related aryl halides. These calculations provide a definitive connection between the stationary points on the potential energy surface and are crucial for a rigorous understanding of the reaction pathway.

Conformational Analysis and Strain Energy Calculations of the Cyclopropyl Moiety

The unique structural characteristics of the 1-fluorocyclopropyl group attached to a brominated benzene ring in this compound present significant points of interest for conformational and energetic studies. Computational chemistry provides powerful tools to investigate these properties at a molecular level.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclopropyl ring to the benzene ring. Theoretical calculations, typically employing methods like Density Functional Theory (DFT), can be used to map the potential energy surface as a function of the dihedral angle between the two rings. The analysis generally reveals two key conformations: a "bisected" conformation, where the plane of the benzene ring eclipses one of the cyclopropyl C-C bonds, and a "perpendicular" conformation, where the benzene plane is orthogonal to the cyclopropyl ring. The relative energies of these conformers and the rotational barrier between them are influenced by steric hindrance and electronic effects, such as hyperconjugation between the cyclopropyl "bent" bonds and the aromatic π-system. The presence of the fluorine and bromine atoms introduces electronic asymmetry that can subtly influence the stability of these conformers.

Strain Energy: The cyclopropyl ring is inherently strained due to its three-membered ring structure, forcing C-C-C bond angles to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. The introduction of a fluorine substituent is known to further increase this ring strain. researchgate.net This effect is attributed to the high electronegativity of fluorine, which alters the hybridization and bond lengths within the ring. researchgate.net

Strain energy (SE) can be quantified computationally using homodesmotic or isodesmic reactions. These hypothetical reactions involve breaking down the molecule of interest into smaller, strain-free fragments, with the enthalpy change of the reaction corresponding to the strain energy. Ab initio and DFT calculations are employed to determine the total energies of all species in the reaction. Studies on fluorinated cyclopropanes have consistently shown that each fluorine addition increases the strain energy. researchgate.net For instance, the strain energy of 1,1-difluorocyclopropane is significantly higher than that of cyclopropane (B1198618) itself. researchgate.net This increased strain can impact the chemical reactivity of the cyclopropyl ring in this compound, making it more susceptible to ring-opening reactions under certain conditions.

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cyclopropane | G2MP2 | 27.1 |

| 1,1-Difluorocyclopropane | Theoretical Heat of Hydrogenation | 42.4 researchgate.net |

| Hexafluorocyclopropane | Ab initio (6-311G**) | ~40-45 (Implied to be considerably higher than cyclopropane) researchgate.net |

Note: Data is based on studies of related fluorinated cyclopropanes to illustrate the expected trend for the moiety in this compound.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution, providing insights into solvent organization and the nature of its intermolecular interactions. mdpi.com

Solvent Effects: The solvation of this compound can be modeled by placing the molecule in a simulated box filled with explicit solvent molecules (e.g., water, chloroform, or hexafluoroisopropanol). MD simulations track the trajectory of every atom over time, governed by a force field that defines the intra- and intermolecular forces. The simulations can reveal the formation of a structured solvent shell around the solute molecule. The non-polar benzene ring and the cyclopropyl group are expected to favor interactions with non-polar solvents, while the polar C-F and C-Br bonds will interact with polar solvent molecules. Fluorinated alcohols, such as HFIP, have been noted for their remarkable ability to influence reactions, and simulations could elucidate the specific hydrogen bonding and dipole interactions that cause these effects. rsc.org The choice of solvent can influence the conformational preferences of the molecule, potentially altering the equilibrium population of the bisected and perpendicular conformers. nih.gov

Intermolecular Interactions: A key feature of halobenzenes is their ability to form halogen bonds. acs.org The bromine atom in this compound possesses an electropositive region, known as a σ-hole, along the axis of the C-Br bond. nih.gov This σ-hole can act as a Lewis acid, interacting favorably with Lewis bases such as the oxygen or nitrogen atoms of solvent molecules or other functional groups. acs.orgcam.ac.uk MD simulations can quantify the strength and geometry of these halogen bonds. In contrast, the fluorine atom, due to its high electronegativity and low polarizability, does not typically form significant halogen bonds. cam.ac.uk Other important interactions include van der Waals forces, particularly π-stacking between benzene rings, and weaker C-H···π or C-H···F hydrogen bonds. A comparative theoretical study on halobenzene homodimers found that the binding energies of halogen-halogen interactions decrease as the σ-hole size decreases, in the order of I > Br > Cl. nih.gov

| Interaction Type | Interacting Atoms/Groups | Typical Energy (kcal/mol) | Description |

| Halogen Bond | C-Br ··· :O/N (Lewis Base) | -1 to -5 | A directional, non-covalent interaction involving the electropositive σ-hole on the bromine atom. acs.orgnih.gov |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2 to -4 | Attractive interaction between the aromatic rings of two molecules. |

| Weak Hydrogen Bond | C-H ··· F/π-system | -0.5 to -2 | Weak electrostatic interactions involving hydrogen atoms and electronegative atoms or π-electron clouds. acs.org |

| Dipole-Dipole | C-Br ↔ C-F | Variable | Electrostatic interactions between the permanent dipoles of the C-Br and C-F bonds. |

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound. numberanalytics.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common and powerful application. researchgate.net

¹⁹F NMR Prediction: The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment, making it a valuable probe for fluorinated organic molecules. numberanalytics.com Density Functional Theory (DFT) is the most widely used method for calculating NMR parameters. rsc.org The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-31G* basis set). Subsequently, the NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO).

The absolute shielding constants (σ) obtained from the calculation are then converted to chemical shifts (δ) relative to a reference compound (e.g., CFCl₃) using the equation: δ_sample = σ_ref - σ_sample

Validation and Accuracy: The accuracy of DFT-predicted NMR shifts can be subject to systematic errors. To improve the correlation with experimental data, linear regression analysis is often performed on a set of known fluorinated compounds. nih.gov This process generates a scaling factor that corrects the calculated values, significantly reducing the mean absolute deviation between predicted and experimental shifts. nih.gov For example, a study might find that for a specific DFT method, the corrected chemical shift is given by δ_scaled = (δ_calc - intercept) / slope. The inclusion of solvent effects, often through continuum models like the Solvation Model based on Density (SMD), can further enhance the accuracy of the predictions, especially for spectra recorded in solution. nih.gov

| Parameter | Computational Method | Typical Result | Experimental Validation |

| ¹⁹F Chemical Shift (δ) | DFT (GIAO) | Calculated absolute shielding constant (σ) | Comparison with experimentally measured spectrum in a specific solvent (e.g., CDCl₃). |

| ¹³C Chemical Shifts (δ) | DFT (GIAO) | Calculated absolute shielding constants for each carbon atom | Comparison with broadband and DEPT experimental spectra. |

| ¹H Chemical Shifts (δ) | DFT (GIAO) | Calculated absolute shielding constants for each hydrogen atom | Comparison with experimental spectrum, including analysis of coupling constants. |

| Correction Method | Linear Scaling | Scaled chemical shifts (δ_scaled) | Reduced Mean Absolute Deviation (MAD) between calculated and experimental values, often to within 2-3 ppm for ¹⁹F. nih.gov |

Applications of 1 Bromo 4 1 Fluorocyclopropyl Benzene As a Synthetic Synthon

Precursor for Advanced Pharmaceutical Intermediates.biosynth.combldpharm.com

The utility of 1-Bromo-4-(1-fluorocyclopropyl)benzene as a precursor for advanced pharmaceutical intermediates is well-recognized by chemical suppliers who market the compound for pharmaceutical testing and research. biosynth.combldpharm.com The value of this building block lies in the combination of two key structural features. The bromo-substituent on the benzene (B151609) ring serves as a versatile functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in the synthesis of complex molecular architectures found in modern pharmaceuticals.

The 1-fluorocyclopropyl group is a bioisostere for other common functionalities, offering a unique conformational rigidity and lipophilicity profile. Introducing this moiety can significantly influence a drug candidate's metabolic stability and binding interactions with its target protein. General bromoalkylbenzene derivatives are established as important intermediates for medicines, underscoring the role of this specific fluorinated compound in drug discovery programs. google.com The ability to introduce the 4-(1-fluorocyclopropyl)phenyl scaffold into potential drug molecules makes it a valuable tool for medicinal chemists aiming to optimize pharmacokinetic and pharmacodynamic properties.

Building Block for Agrochemical Research Candidates.wikipedia.org

In the field of agrochemical research, the development of novel pesticides and herbicides with improved efficacy and environmental profiles is a constant pursuit. Fluorinated compounds play a crucial role in this area. Analogous to its application in pharmaceuticals, this compound serves as a key building block for new agrochemical candidates. The general class of bromoalkylbenzene derivatives is known to be useful as intermediates for agrochemicals. google.com

The closely related compound, 1-bromo-4-fluorobenzene (B142099), is a known precursor in the synthesis of pesticides like Flusilazole. wikipedia.org This highlights the established role of brominated phenyl rings in constructing agrochemically active molecules. The introduction of the 1-fluorocyclopropyl group via this compound can lead to new active ingredients with modulated properties such as target specificity, environmental persistence, and metabolic resistance in plants or insects. The bromine atom facilitates the assembly of the final product through established cross-coupling methodologies, allowing for the efficient exploration of new chemical space in the search for next-generation crop protection agents.

Development of Novel Materials with Tunable Properties (e.g., Liquid Crystals, Polymers).bldpharm.com

The unique electronic and physical properties of fluorinated organic compounds make them attractive for applications in materials science. Commercial suppliers list this compound as a building block for material science applications, including the synthesis of OLED (Organic Light-Emitting Diode) materials and polymers. bldpharm.com The incorporation of the 4-(1-fluorocyclopropyl)phenyl moiety can influence the electronic, optical, and physical properties of the resulting materials.

In the context of liquid crystals, the rigid and polar nature of the fluorocyclopropyl group can impact the mesophase behavior and dielectric anisotropy, which are critical parameters for display applications. For polymers and organic electronic materials, the introduction of this group can tune properties such as solubility, thermal stability, and charge-transport characteristics. The bromo-functional group is essential for the synthesis of these materials, typically serving as a polymerization or cross-coupling site to build up larger, conjugated systems or polymer backbones. This allows for the systematic integration of the fluorocyclopropylphenyl unit to create novel materials with precisely engineered and tunable properties for a range of advanced applications.

Synthesis of Fluoro-Containing Natural Product Analogs

Natural products have historically been a rich source of inspiration for drug discovery. However, their therapeutic potential can often be enhanced by synthetic modification. The site-selective incorporation of fluorine into natural product scaffolds is a powerful strategy to improve their pharmacological properties. biorxiv.orgrsc.org While naturally occurring organofluorines are rare, synthetic and biosynthetic methods are increasingly used to create fluorinated analogs of complex natural products. researchgate.netescholarship.org

This compound is an ideal synthon for this purpose. The bromo-substituent allows for its attachment to a natural product scaffold or a key intermediate via cross-coupling reactions. This enables the introduction of the 4-(1-fluorocyclopropyl)phenyl group, a non-natural moiety, into the final structure. This modification can lead to analogs with enhanced metabolic stability, altered conformation, and improved biological activity. The development of methods to incorporate fluorinated precursors into biosynthetic pathways further highlights the potential for creating novel and potent natural product derivatives. researchgate.net

Design and Synthesis of Molecular Probes for Chemical Biology Studies

Molecular probes are essential tools for visualizing and studying biological processes in real-time. The design of these probes often requires a core scaffold that can be functionalized with reporter groups (e.g., fluorophores) and reactive moieties for binding to specific targets. The structure of this compound makes it a suitable starting point for the synthesis of novel molecular probes.

The 4-(1-fluorocyclopropyl)phenyl core provides a rigid, well-defined structure. The bromine atom serves as a convenient chemical handle for introducing other functionalities through cross-coupling reactions. For instance, it can be coupled with alkynes or boronic esters that are appended to fluorescent dyes, affinity labels, or other reporter tags. The fluorocyclopropyl group itself can be beneficial, potentially increasing the cell permeability and metabolic stability of the probe while minimizing structural perturbation. This allows for the rational design and synthesis of tailored molecular probes for investigating complex biological systems.

Future Research Directions and Unanswered Questions

Exploration of Photochemical and Electrochemical Transformations

The presence of a bromoarene chromophore suggests a rich and largely unexplored area of photochemical reactivity. Future research could focus on the light-induced homolysis of the carbon-bromine bond to generate aryl radicals. rsc.org These highly reactive intermediates could then be trapped by various radical acceptors, paving the way for novel carbon-carbon and carbon-heteroatom bond formations. The influence of the 1-fluorocyclopropyl substituent on the energy and reactivity of the excited states and the subsequent radical intermediates remains a key unanswered question. nih.gov Catalyst-free photochemical dehalogenation, potentially facilitated by halogen bonding interactions in the presence of a base, presents another avenue for investigation. worktribe.comacs.org

Furthermore, photoredox catalysis could unlock new reaction pathways. rsc.orgbohrium.com By employing suitable photocatalysts, it may be possible to achieve C-H functionalization on the aromatic ring, offering a direct route to more complex derivatives without the need for pre-functionalization. rsc.orgacs.org

In the realm of electrochemistry, the C-Br bond is a prime target for reductive activation. Electrochemical carboxylation, using carbon dioxide as a C1 building block, could provide a sustainable route to the corresponding benzoic acid derivative. acs.orgresearchgate.net Nickel-catalyzed electrochemical cross-coupling reactions with alkyl halides also represent a promising direction, offering an alternative to traditional transition-metal-catalyzed methods. acs.orgresearchgate.netspringernature.com The development of efficient electrocatalytic systems, potentially using bifunctional catalysts to activate both the aryl halide and the coupling partner, will be crucial for advancing this research front. acs.org

| Transformation Type | Potential Reaction | Key Research Question |

| Photochemical | C-Br bond homolysis for aryl radical generation | Influence of the fluorocyclopropyl group on excited state reactivity? |

| Photoredox-catalyzed C-H functionalization | Can regioselectivity be controlled on the aromatic ring? | |

| Electrochemical | Reductive carboxylation with CO2 | What are the optimal conditions for high-yield synthesis of the carboxylic acid? |

| Nickel-catalyzed cross-coupling | Can this method be extended to a wide range of alkyl halide coupling partners? |

Development of Greener Synthetic Routes for Production

Current synthetic methods for fluorinated cyclopropanes often rely on traditional chemical catalysis. A significant future direction lies in the development of biocatalytic strategies, which offer the promise of high stereoselectivity under mild, environmentally benign conditions. digitellinc.comnih.gov Engineered enzymes, such as myoglobin-based catalysts, have shown remarkable efficacy in the stereoselective synthesis of various fluorinated cyclopropanes. wpmucdn.com Adapting these biocatalytic systems for the synthesis of 1-Bromo-4-(1-fluorocyclopropyl)benzene or its precursors could lead to a more sustainable production process. researchgate.net The substrate scope of current biocatalysts and their tolerance for the bromoarene functionality are important areas for investigation. rochester.edu

The principles of green chemistry also call for the reduction of hazardous waste and the use of safer solvents. Future research could explore the use of supported catalysts that can be easily recovered and recycled, minimizing metal contamination in the final product. Additionally, investigating reaction conditions that allow for the use of more environmentally friendly solvents or even solvent-free conditions will be a critical step towards a truly "green" synthesis.

Asymmetric Synthesis of Chiral Derivatives

The 1-fluorocyclopropyl group in the target molecule is prochiral. The development of methods for the asymmetric synthesis of chiral derivatives, where the cyclopropane (B1198618) ring is enantiomerically enriched, is a highly valuable research goal. Such chiral building blocks are of great interest in medicinal chemistry.

Future research should focus on enantioselective cyclopropanation reactions. Methodologies such as the Michael Initiated Ring Closure (MIRC) have shown promise for the enantioselective synthesis of cyclopropanes. rsc.org Exploring chiral organocatalysts, such as prolinol derivatives, to mediate the key cyclization step could lead to high enantiomeric excesses. Another promising avenue is the use of biocatalysis, where engineered enzymes could provide exquisite control over the stereochemistry of the cyclopropane ring formation. nih.govrochester.edu Recent advances in the modular enantioselective synthesis of cis-cyclopropanes through photodecarboxylation could also be adapted for this purpose. nih.govacs.org

| Asymmetric Strategy | Potential Method | Key Research Question |

| Catalytic | Enantioselective Michael Initiated Ring Closure (MIRC) | Can chiral catalysts effectively control the stereocenter at the cyclopropane ring? |

| Biocatalytic | Engineered myoglobin-catalyzed cyclopropanation | Can enzymes be evolved to accept the specific substrates required for the synthesis of the target molecule? |

| Photochemical | Self-sensitized stereoselective photodecarboxylation | Can this method be applied to generate the desired chiral fluorinated cyclopropane? |

Expansion of Reactivity Profile with Emerging Catalytic Systems

The carbon-bromine bond in this compound is a versatile handle for a wide array of cross-coupling reactions. While palladium-catalyzed reactions are well-established for aryl bromides, nih.govlibretexts.orgresearchgate.netresearchgate.netjsynthchem.com a key future direction is the exploration of emerging catalytic systems that offer different reactivity, selectivity, or improved sustainability.

Nickel-catalyzed cross-coupling reactions have gained prominence as a powerful alternative to palladium-based systems, often enabling the coupling of challenging substrates. orgsyn.org Investigating the reactivity of this compound in nickel-catalyzed reductive cross-coupling reactions with alkyl halides, wisc.edunih.govresearchgate.net for example, could significantly broaden its synthetic utility. The development of novel ligand systems for nickel will be crucial to control the reactivity and achieve high yields.

Furthermore, the synergistic use of different catalytic modes, such as the combination of photoredox and transition metal catalysis, offers exciting possibilities. nih.gov This dual catalytic approach could enable previously inaccessible transformations and allow for reactions to be carried out under milder conditions.

Integration into Flow Chemistry Methodologies

The translation of synthetic routes for this compound and its derivatives into continuous flow chemistry systems presents a significant opportunity for process intensification and improved safety. drugdiscoverytrends.com Microreactors, with their high surface-area-to-volume ratios, offer superior heat and mass transfer, which can be particularly advantageous for highly exothermic or fast reactions. fraunhofer.dewashington.eduiupac.org

Future research should focus on adapting key synthetic steps, such as cross-coupling reactions or potentially hazardous transformations, to a flow-based setup. akjournals.comacs.org This could involve the use of immobilized catalysts or reagents to facilitate product purification and catalyst recycling. Flow chemistry also enables the safe handling of toxic or unstable intermediates by generating and consuming them in situ. researchgate.net The development of integrated flow systems that combine multiple reaction and purification steps could ultimately lead to a more efficient, scalable, and safer manufacturing process for this valuable compound and its derivatives. rsc.orgresearchgate.net The ability to precisely control reaction parameters in a microreactor could also lead to improved yields and selectivities compared to traditional batch processing. cosmic-etn.eu

| Flow Chemistry Aspect | Research Focus | Potential Benefits |

| Process Intensification | Adapting cross-coupling reactions to flow | Increased throughput, better process control. |

| Safety Enhancement | In situ generation of reactive intermediates | Minimized handling of hazardous materials. researchgate.net |

| Integrated Systems | Telescoping multiple synthetic steps | Reduced footprint, streamlined production. |

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-bromo-4-(1-fluorocyclopropyl)benzene?

The synthesis typically involves two key steps: (1) cyclopropanation of a precursor (e.g., bromostyrene derivatives) and (2) fluorination of the cyclopropyl group. For example:

- Cyclopropanation : A brominated vinylbenzene derivative may undergo [2+1] cycloaddition with a carbene precursor (e.g., CH₂N₂ or CH₂I₂/Zn) to form the cyclopropyl ring .

- Fluorination : The cyclopropyl intermediate is fluorinated using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions to avoid ring-opening . Critical considerations: Solvent choice (e.g., anhydrous DMF or THF) and temperature control are vital to prevent decomposition of the fluorocyclopropyl group.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- ¹⁹F NMR : Confirms fluorination (δ ~ -120 to -180 ppm for fluorocyclopropyl groups) .

- GC-MS/HPLC : Monitors purity (>98% recommended for synthetic intermediates) .

- X-ray Crystallography : Resolves steric effects of the fluorocyclopropyl group, if crystals are obtainable .

Advanced Research Questions

Q. What mechanistic challenges arise during the fluorination of cyclopropyl intermediates in this compound?

Fluorination of strained cyclopropane rings risks ring-opening due to high reactivity. Key factors include:

- Electrophilic Fluorination : Selectfluor® or NFSI (N-fluorobenzenesulfonimide) minimizes side reactions via mild, selective fluorination .

- Steric Effects : Bulky substituents on the cyclopropane ring stabilize the transition state, reducing ring strain during fluorination. Computational studies (DFT) can model these interactions .

- Contradictions : Some protocols report ring-opening with DAST, suggesting reagent compatibility must be empirically verified .

Q. How does the fluorocyclopropyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The fluorocyclopropyl moiety introduces steric hindrance and electron-withdrawing effects, which impact coupling efficiency:

- Catalyst Optimization : Bulky ligands (e.g., SPhos or XPhos) improve yields by mitigating steric clashes .

- Solvent Systems : Mixed polar solvents (e.g., toluene/EtOH) enhance solubility of halogenated aromatics .

- Case Study : In a Pd-catalyzed coupling with phenylboronic acid, yields dropped to 60% (vs. 85% for non-fluorinated analogs), highlighting electronic deactivation .

Q. What role does this compound play in medicinal chemistry?

- Bioisosteric Applications : The fluorocyclopropyl group mimics tert-butyl or CF₃ groups in drug candidates, improving metabolic stability .

- Case Study : It was used as a key intermediate in synthesizing kinase inhibitors, where the fluorocyclopropyl group reduced off-target binding .

Methodological Guidance Table

Contradictions and Mitigation

- Evidence Conflict : While some bromo-fluoro aromatics are synthesized via direct bromination (e.g., AlCl₃ catalysis) , the fluorocyclopropyl group’s sensitivity may preclude this route. Alternative methods (e.g., late-stage fluorination) are preferred .

- Safety Note : Unlike simpler bromobenzenes, this compound’s fluorocyclopropyl group may increase flammability (flash point <100°C); storage under inert gas is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.